Silicone defoamer - water dispersible Silicone defoamer - water dispersible
Brand Name: Vulcanchem
CAS No.: 68440-66-4
VCID: VC0213268
InChI:
SMILES:
Molecular Formula: C6-H9-N-O6.3Na
Molecular Weight:

Silicone defoamer - water dispersible

CAS No.: 68440-66-4

Cat. No.: VC0213268

Molecular Formula: C6-H9-N-O6.3Na

Molecular Weight:

* For research use only. Not for human or veterinary use.

Silicone defoamer - water dispersible - 68440-66-4

Specification

CAS No. 68440-66-4
Molecular Formula C6-H9-N-O6.3Na

Introduction

Chemical Composition and Structure

Water-dispersible silicone defoamers typically consist of several key components working synergistically to provide effective foam control:

Primary Antifoam Agents

The primary antifoam agent in most water-dispersible silicone defoamers is polydimethylsiloxane (PDMS), often with CAS number 63148-62-9 . This component typically includes:

  • A polyorganosiloxane fluid with hydroxyl and/or hydrocarbonoxy groups

  • A resinous siloxane or silicone resin-producing silicon compound

  • Finely divided filler material (such as hydrophobic silica)

  • A catalyst to promote reactions between components

Surfactant System

To achieve water dispersibility, these formulations incorporate specific surfactant systems:

  • Nonionic silicone surfactants for emulsifying the antifoam agents

  • Organic surfactant dispersing agents to assist in dispersing the emulsified antifoam agents in aqueous media

  • Secondary dispersing agents such as nonionic difunctional block-copolymers

In some formulations, the surfactant system may constitute approximately 20-40% by weight of the total composition, with the balance comprising defoamer components .

Additional Components

Some formulations may include:

  • Secondary antifoam agents (often polydimethylsiloxane fluid)

  • Methyl MQ silicone resin to improve performance

  • Hydrophobic carbon black or silica to enhance defoaming capability

  • Thickeners or stabilizers such as sodium carboxymethylcellulose to improve water dispersibility

The chemical structure of these defoamers is characterized by siloxane bonds (Si-O) and hydrophilic segments that interact with water molecules, facilitating dispersion. The silicone components typically have a highly flexible backbone made of strong and very polar Si–O bonds but shielded by low-interacting methyl groups, leading to low intermolecular forces and properties such as low surface tension .

Mechanism of Action

Water-dispersible silicone defoamers operate through several key mechanisms to control foam:

Surface Tension Reduction

The primary mechanism involves the reduction of surface tension at the air-liquid interface of the foam. When introduced into a foaming medium, these compounds disrupt the stability of foam bubbles, leading to their collapse. The silicone components, with their lower surface tension than water, spread at the air-water interface, displacing the foam-stabilizing surfactants .

Bridging-Dewetting Mechanism

The antifoaming process often follows a bridging-dewetting mechanism:

  • Silicone oil droplets penetrate the foam film surface

  • The droplets bridge the opposite sides of the foam film

  • The bridged film dewets around the droplet

  • This creates a weak spot that leads to film rupture and foam collapse

Enhanced Drainage

Water-dispersible silicone defoamers increase the rate of foam drainage by altering the surface properties of the foam film. This causes liquid to flow out of the foam more quickly, leading to drier, more fragile foam structures that rupture more easily . Studies have shown that defoamers with higher drainage rates typically demonstrate better foam control performance .

Physical and Chemical Properties

Water-dispersible silicone defoamers exhibit distinct physical and chemical properties that contribute to their effectiveness:

General Physical Properties

The typical physical properties of water-dispersible silicone defoamers are summarized in Table 1:

Table 1: Typical Physical Properties of Water-Dispersible Silicone Defoamers

PropertyCharacteristic
AppearanceMilky white emulsion liquid
OdorMild
Specific Gravity @ 60°F1.001 g/ml
Density8.34 lbs/gallon
Flash Point>200°F
pHNeutral (approximately 7.0-8.0)
Active ContentTypically 15-31%
ViscosityVariable (350-4000 cP)

Data compiled from sources , , , and

Dispersibility Characteristics

As water-dispersible formulations, these defoamers feature:

  • Rapid dispersion in aqueous systems

  • Good dilution stability (though some may require pre-dilution and use within a defined timeframe)

  • "Free-rinsing" properties in certain formulations, leaving minimal residue

  • Compatibility with a wide range of water-based systems

Types and Formulations

Several distinct formulations of water-dispersible silicone defoamers exist, each optimized for specific applications:

Standard Emulsions

Basic water-dispersible silicone defoamer emulsions typically contain 15-30% active silicone components emulsified in water using nonionic surfactants. These general-purpose formulations provide effective defoaming across a range of moderate conditions .

Concentrated Formulations

Higher-potency formulations with increased silicone content (28-31%) provide enhanced performance for challenging foaming situations. These concentrated products require significantly lower dosages (0.01-0.04%) compared to standard formulations .

Modified Silicone Defoamers

Recent advancements have led to modified silicone defoamers with enhanced properties:

  • Polyether-modified polysiloxanes for improved dispersibility

  • Amide-functionalized silicones for superior foam control

  • Silicone-polyether copolymers with optimized hydrophilic-lipophilic balance

Research has shown that modified defoamers with amide functional groups demonstrate superior performance by increasing polarity, allowing defoamer molecules to act more effectively on foam liquid films .

Specialty Formulations

Application-specific formulations include:

  • Free-rinsing formulations for textile applications

  • Food-grade silicone defoamers for food processing

  • High-temperature stable formulations for extreme conditions

  • Quick-breaking emulsions for systems requiring rapid defoaming

Table 2: Comparison of Different Water-Dispersible Silicone Defoamer Formulations

TypeSilicone Content (%)Viscosity Range (cP)Typical DosagePrimary Applications
Standard Emulsion14-16350-8000.1-0.4%Suspension concentrates, general industrial
Concentrated Formulation28-311500-40000.01-0.04%Microemulsions, aqueous solutions
Free-Rinsing Textile Grade15-25400-10000.05-0.2%Textile dyeing, processing
High-Stability Industrial20-30800-25000.05-0.1%Wastewater, industrial processing

Data compiled from sources , , and

Applications across Industries

Water-dispersible silicone defoamers find extensive application across numerous industries due to their effective foam control properties and compatibility with aqueous systems:

Wastewater Treatment

In wastewater treatment facilities, these defoamers control foam in aeration tanks, clarifiers, and digesters. They help maintain operational efficiency, prevent foam overflow, and reduce maintenance requirements. Their environmental compatibility makes them particularly suitable for this application.

Pulp and Paper Processing

The pulp and paper industry extensively uses water-dispersible silicone defoamers during:

  • Pulp washing and screening processes

  • Bleaching operations

  • Stock preparation

  • Coating applications

  • Effluent treatment

These defoamers improve drainage, increase production rates, and enhance paper quality by eliminating foam-related defects .

Textile Industry

In textile processing, free-rinsing silicone defoamers are used during:

  • Dyeing operations

  • Scouring processes

  • Printing operations

  • Finishing treatments

The free-rinsing properties ensure no detrimental effects on lightfastness or fabric appearance .

Agricultural Formulations

Water-dispersible silicone defoamers are crucial components in:

  • Suspension concentrate (SC) formulations

  • Suspoemulsions (SE)

  • Microemulsions (ME)

  • Aqueous solutions (AS)

They prevent foam formation during product mixing and application, ensuring accurate dosing and effective coverage .

Industrial Cleaning and Processing

Additional applications include:

  • Industrial cleaners and detergents

  • Metal cutting fluids

  • Oil processing

  • Latex emulsions

  • Food processing

  • Pharmaceutical manufacturing

Performance and Efficacy

The performance of water-dispersible silicone defoamers can be evaluated through several parameters:

Defoaming Efficiency

Research studies have demonstrated the high efficiency of water-dispersible silicone defoamers:

  • Effective at extremely low concentrations (0.05-0.1 ppm in many applications)

  • Rapid foam knockdown (initial defoaming)

  • Persistent antifoam effect (prevention of foam reformation)

Concentration Effects

Research on the concentration effect of silicone defoamers has revealed interesting relationships:

  • Studies of BYK-037 silicone defoamer showed optimal performance at 0.05% concentration

  • At this concentration, the system remains homogeneous while providing sufficient defoaming

  • Higher concentrations (>0.1%) caused marked phase separation

  • The foam destruction rate constant increased significantly with defoamer concentration up to an optimal point

Comparative Performance

Studies comparing different defoamer types have typically found:

  • Silicone-based defoamers outperform mineral oil and polyether-based alternatives

  • Modified silicone defoamers with amide functional groups show superior performance

  • Water-dispersible formulations provide comparable or superior performance to oil-based alternatives while offering environmental advantages

Table 3: Foam Half-Life Reduction with Different Defoamer Types

Defoamer TypeRelative Drainage RateAverage Foam Half-Life (minutes)Relative Effectiveness
No Defoamer (Blank)1.0267+-
Commercial PDMS1.9210Baseline
Modified Silicone (S1)2.4185+26%
Modified Silicone (S2)2.6142+37%
Modified Silicone (S3)2.1195+11%
Modified Silicone (S4)1.8200-5%

Data adapted from research findings in source

Manufacturing and Synthesis

The synthesis of water-dispersible silicone defoamers involves several key methods and processes:

Synthesis Approaches

Manufacturing typically involves:

  • Preparation of the silicone base components (polysiloxanes)

  • Modification or functionalization of the silicone components if required

  • Addition of fillers (such as hydrophobic silica) and other performance enhancers

  • Emulsification using appropriate surfactant systems

  • Quality control testing and adjustment

Emulsification Techniques

Creating stable water-dispersible formulations requires careful emulsification:

  • High-shear mixing is typically employed to create fine emulsions

  • Surfactant selection is critical to ensure stability and dispersibility

  • Processing conditions such as temperature, mixing speed, and addition sequence significantly impact the final product quality

  • Some formulations may require homogenization to achieve the desired particle size distribution

Stability Enhancement

Several approaches are used to enhance the stability of water-dispersible silicone defoamers:

  • Addition of thickeners such as sodium carboxymethylcellulose

  • Use of protective colloids

  • Implementation of specific surfactant combinations

  • Particle size control through processing parameters

  • pH adjustment to optimize stability

Recent Developments and Research Findings

Recent research has led to significant advancements in water-dispersible silicone defoamer technology:

Modified Silicone Structures

Research has focused on developing modified silicone structures with enhanced properties:

  • Polyether-modified polysiloxanes show improved water compatibility and performance

  • Silicone defoamers with amide functional groups demonstrate superior foam control due to increased polarity

  • Studies have shown that modified defoamers can increase foam drainage rates by up to 156% compared to unmodified alternatives

Performance Optimization Studies

Research has revealed important insights about optimizing defoamer performance:

  • A study on BYK-037 silicone defoamer found that 0.05% was the optimal concentration, balancing defoaming performance with system homogeneity

  • At this concentration, foam destruction rate constants increased by up to 39% compared to lower concentrations

  • The research established a clear correlation between defoamer concentration and foam drainage rates

Novel Formulation Approaches

Advanced formulation strategies include:

  • Development of dual-action formulations containing both primary and secondary antifoam agents

  • Incorporation of synergistic components such as methyl MQ silicone resin with hydrophobic fumed silica

  • Creation of quick-breaking emulsions that rapidly release the active silicone components upon dilution

Application-Specific Research

Recent research has also focused on application-specific challenges:

  • Development of specialized formulations for high-temperature processes

  • Creation of formulations specifically designed for high-surfactant systems

  • Research on defoamer performance in extreme pH environments

  • Studies on compatibility with various industrial processing aids and additives

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